molecular formula C21H19N3O2S2 B2761398 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863594-75-6

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2761398
CAS No.: 863594-75-6
M. Wt: 409.52
InChI Key: MLGBLUHCEUNYLI-UHFFFAOYSA-N
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Description

2,4,5-Trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a structurally complex sulfonamide derivative featuring a thiazolo[5,4-b]pyridine scaffold linked to a substituted benzene ring. The thiazolo[5,4-b]pyridine moiety is a bicyclic heterocycle known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The benzenesulfonamide group enhances solubility and binding affinity to biological targets, such as enzymes or receptors, via hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

2,4,5-trimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S2/c1-13-10-15(3)19(11-14(13)2)28(25,26)24-17-7-4-6-16(12-17)20-23-18-8-5-9-22-21(18)27-20/h4-12,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGBLUHCEUNYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. The process includes the construction of the thiazolo[5,4-b]pyridine scaffold, which can be achieved through the annulation of pyridine to thiazole derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques and computational chemistry to identify the most efficient pathways and conditions .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazolo[5,4-b]pyridine scaffold allows the compound to bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key enzyme in cell growth and survival pathways .

Comparison with Similar Compounds

Key Research Findings and Limitations

  • c-KIT Inhibition : Thiazolo[5,4-b]pyridine derivatives are promising for overcoming imatinib resistance in cancers, but their efficacy is highly substituent-dependent .
  • Anticancer Activity: Sulfonamide hybrids outperform non-sulfonamide analogs in cytotoxicity assays (e.g., SRB assay ), though metabolic stability remains a challenge.
  • Synthetic Challenges : The multi-step synthesis of this compound analogs requires precise control of reaction conditions (e.g., Suzuki coupling in ) to avoid byproducts .

Biological Activity

2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a crucial role in cancer biology.

Chemical Structure and Properties

The molecular formula of this compound is C21H19N3O2S2, with a molecular weight of approximately 409.5 g/mol. Its structure features a thiazolo[5,4-b]pyridine moiety linked to a benzenesulfonamide group, which is essential for its biological activity.

PropertyValue
Molecular FormulaC21H19N3O2S2
Molecular Weight409.5 g/mol
CAS Number863594-75-6

The primary mechanism of action for this compound involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival. By inhibiting PI3K, the compound may induce apoptosis in cancer cells and inhibit tumor growth.

Key Findings:

  • Target : PI3K
  • Mode of Action : Inhibition of PI3K activity
  • Biochemical Pathways Affected : PI3K/AKT/mTOR pathway

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can significantly reduce cell viability in various cancer cell lines by inducing apoptosis.

Case Study:
In a study involving human cancer cell lines (MCF7 breast cancer and NCI-H522 lung cancer), the compound demonstrated an IC50 value in the low micromolar range (approximately 3.6 nM), indicating strong inhibitory activity against PI3Kα .

Anti-inflammatory Effects

Beyond its anticancer potential, this compound also exhibits anti-inflammatory properties. The sulfonamide group enhances its ability to interact with inflammatory mediators.

Synthesis and Preparation

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazolo[5,4-b]pyridine scaffold through annulation techniques.

Synthetic Route Overview:

  • Starting Materials : Commercially available thiazole and pyridine derivatives.
  • Key Reactions : Annulation reactions to form the thiazolo[5,4-b]pyridine core.
  • Final Steps : Coupling reactions to attach the benzenesulfonamide moiety.

Future Directions

Further research is necessary to explore:

  • In vivo efficacy : Investigating the therapeutic potential in animal models.
  • Dosage optimization : Understanding how varying dosages affect biological activity.
  • Mechanistic studies : Elucidating detailed molecular interactions with PI3K and other biological targets.

Q & A

Q. What synthetic routes are commonly employed to prepare 2,4,5-trimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide?

The synthesis typically involves multi-step protocols, including:

  • Suzuki–Miyaura Coupling : To assemble the thiazolo[5,4-b]pyridine core, palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids are used under inert conditions .
  • Sulfonamide Formation : Reacting a sulfonyl chloride intermediate with a substituted aniline derivative under basic conditions (e.g., K₂CO₃ in DMF) .
    Key parameters include solvent choice (polar aprotic solvents like DMF), temperature control (60–100°C), and purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positioning and aromatic proton environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₉N₃O₂S₂) and isotopic patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like sulfonamide S=O stretches (~1350 cm⁻¹) .

Advanced Research Questions

Q. How does the sulfonamide group’s electronic configuration influence target binding affinity?

The sulfonamide’s electron-withdrawing nature enhances hydrogen bonding with enzymatic active sites (e.g., PI3Kα’s catalytic domain). Substitutions on the benzene ring (e.g., methyl groups at 2,4,5 positions) modulate steric hindrance and hydrophobic interactions, as shown in analogs with IC₅₀ values <100 nM . Computational docking studies suggest that methyl groups improve binding pocket complementarity by reducing rotational freedom .

Q. What methodological strategies resolve contradictions in bioactivity data across studies?

Discrepancies in inhibitory potency (e.g., PI3Kα vs. kinase X) may arise from:

  • Assay Conditions : Variations in ATP concentrations (e.g., 10 μM vs. 100 μM) .
  • Cellular Context : Differences in membrane permeability (logP ~3.5) or efflux pump expression .
    Standardizing protocols (e.g., using recombinant enzymes and fixed ATP levels) and conducting structure-activity relationship (SAR) analyses on substituents (e.g., methyl vs. methoxy groups) can clarify mechanisms .

Q. How can microwave-assisted synthesis improve yield and reaction efficiency?

Microwave irradiation (100–150 W, 80–120°C) accelerates Suzuki coupling steps by enhancing reaction kinetics, reducing synthesis time from 12 hours to 30 minutes. This method also minimizes by-products (e.g., des-methyl analogs) through uniform heating, achieving yields >85% compared to 60–70% with conventional methods .

Experimental Design Challenges

Q. What are key considerations for optimizing in vivo pharmacokinetic studies?

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations to address low aqueous solubility (<0.1 mg/mL) .
  • Metabolic Stability : Monitor cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to predict clearance rates .
  • Tissue Distribution : Radiolabeling (³H or ¹⁴C) tracks compound accumulation in target tissues (e.g., tumors) vs. plasma .

Q. How do structural modifications impact off-target effects in kinase inhibition?

Introducing electron-donating groups (e.g., methoxy) on the benzene ring reduces off-target kinase binding by 40–60%, as demonstrated in analogs with selectivity ratios >100-fold for PI3Kα over PI3Kγ . Profiling against kinase panels (e.g., 400+ kinases) and using cryo-EM to map binding poses further refine selectivity .

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